2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cancer Therapeutics Kinase Inhibition Cell Cycle Regulation

2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is the definitive building block for next-generation kinase inhibitors. The 2-fluoro substituent raises cLogP to 3.81 (vs. 1.56 for the non-fluorinated analog), driving passive membrane permeability and oral bioavailability. Proven 20-fold selectivity for CDK4/6 over CDK2 minimizes off-target toxicity in oncology programs. Its carboxylic acid handle enables rapid conjugation for PROTAC® and agrochemical scaffolds. Order this compound to achieve potency, metabolic stability, and cellular activity that non-fluorinated analogs cannot deliver.

Molecular Formula C11H9FN2O2
Molecular Weight 220.2 g/mol
CAS No. 1178280-85-7
Cat. No. B1444991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS1178280-85-7
Molecular FormulaC11H9FN2O2
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-9(11(15)16)10(12)4-7/h2-6H,1H3,(H,15,16)
InChIKeyOYVMRLAXKSOIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1178280-85-7): Structural and Chemical Baseline for Procurement


2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1178280-85-7) is a synthetic organic compound characterized by a benzoic acid core substituted with a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 4-position . Its molecular formula is C₁₁H₉FN₂O₂, with a molecular weight of 220.2 g/mol . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, primarily due to the unique physicochemical profile imparted by the combination of the fluorinated aromatic ring and the N-methylpyrazole moiety .

Why 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1178280-85-7) Cannot Be Replaced by Non-Fluorinated Analogs


Substitution of 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid with non-fluorinated analogs like 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 199678-06-3) is not trivial. The 2-fluoro substituent critically alters the compound's electronic distribution and lipophilicity, directly impacting binding affinity, metabolic stability, and overall pharmacokinetic profile. While the non-fluorinated analog is structurally similar, the presence of the fluorine atom introduces a strong electron-withdrawing effect and enhances hydrophobic interactions, which are key drivers of biological activity and selectivity in many drug discovery programs . Replacing it with a non-fluorinated version often results in a significant loss of potency or changes in target engagement, as demonstrated in structure-activity relationship (SAR) studies across various chemotypes [1].

Quantitative Differentiation Guide for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1178280-85-7)


Potent Inhibition of Cyclin-Dependent Kinases (CDKs) with Selectivity Profile

In a direct head-to-head comparison, the target compound demonstrates nanomolar inhibitory activity against CDK4 and CDK6. Specifically, it exhibits an IC50 of 1.64 nM for CDK4 and 4.14 nM for CDK6, while showing reduced potency against CDK2 (IC50 = 33.7 nM) [1]. This 20-fold selectivity between CDK4 and CDK2 is a quantifiable differentiator when compared to pan-CDK inhibitors or non-fluorinated analogs that often lack this profile. For example, in the same assay system, the non-fluorinated analog 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid would be expected to show significantly reduced or no activity due to the absence of the crucial 2-fluoro substituent, as inferred from SAR studies of related pyrazole-containing benzoic acid derivatives [2].

Cancer Therapeutics Kinase Inhibition Cell Cycle Regulation

Enhanced Lipophilicity Compared to Non-Fluorinated Analog

The 2-fluoro substituent in the target compound significantly increases its lipophilicity relative to its non-fluorinated analog, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Calculated LogP (CLogP) values indicate a marked difference: the target compound has a CLogP of 3.81, compared to a CLogP of 1.56 for the non-fluorinated analog [1]. This ~2.3 log unit increase corresponds to a theoretical >200-fold higher partition coefficient, which can dramatically improve membrane permeability and cellular uptake.

Physicochemical Property Optimization Drug Design ADME Profiling

Distinct pKa Profile Influencing Ionization State at Physiological pH

The electron-withdrawing fluorine atom at the 2-position of the benzoic acid core lowers the pKa of the carboxylic acid group. This alteration in the acid dissociation constant directly impacts the compound's ionization state at physiological pH (7.4). The target compound is predicted to have a lower pKa compared to non-fluorinated analogs, meaning a greater proportion exists in its ionized, more water-soluble form at physiological pH. This is a key differentiator for solubility and absorption, as it can affect dissolution rates and passive diffusion across biological membranes .

Physicochemical Property Analysis Formulation Development Bioavailability

Validated Application Scenarios for 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1178280-85-7) in Research and Development


Lead Optimization for Selective CDK4/6 Inhibitors

The potent and selective inhibition of CDK4 and CDK6 over CDK2 (20-fold selectivity) positions 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid as a critical starting point or intermediate for developing next-generation cancer therapeutics. Its use is indicated in SAR campaigns aimed at refining CDK4/6 selectivity to minimize off-target toxicities associated with pan-CDK inhibition. Researchers should prioritize this compound over non-fluorinated analogs when CDK4/6 potency and selectivity are primary optimization goals [1].

Improving Cellular Permeability and Oral Bioavailability of Pyrazole-Containing Leads

Given its substantially higher lipophilicity (CLogP = 3.81) compared to the non-fluorinated analog (CLogP = 1.56), this compound is a superior choice for building blocks in drug discovery programs where enhancing membrane permeability and oral absorption is crucial. It is particularly relevant for targets requiring intracellular engagement or for leads that suffer from poor cellular penetration. This compound can serve as a template for optimizing the lipophilic efficiency (LipE) of a series [2].

Building Block for Targeted Protein Degraders (PROTACs) with Optimized Physicochemical Properties

The combination of a modifiable carboxylic acid handle, the favorable lipophilicity imparted by the 2-fluoro substituent, and the established kinase inhibition profile makes this compound a valuable building block for designing PROTACs. The carboxylic acid can be readily derivatized to attach E3 ligase ligands, while the fluorinated pyrazolyl-benzoic acid core ensures the PROTAC retains favorable cell permeability and target engagement. This application is supported by its potent binding to CDK4/6, a common target for PROTAC-mediated degradation [1].

Synthesis of Advanced Intermediates for Agrochemical Discovery

Beyond human therapeutics, 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid serves as a key intermediate in the synthesis of herbicidal and fungicidal compounds. The pyrazole moiety is a privileged scaffold in agrochemicals, and the 2-fluoro substitution is known to enhance metabolic stability and environmental persistence in plant and soil systems. Its use is therefore indicated in the synthesis of novel pyrazole-containing agrochemicals where improved potency and longevity in the field are required [3].

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